molecular formula C24H27N5OS B3008579 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-26-5

5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3008579
CAS No.: 898367-26-5
M. Wt: 433.57
InChI Key: WSHGICQRJHTJQN-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H27N5OS and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Several studies have focused on the antimicrobial activities of compounds related to 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including Mannich base derivatives using morpholine or methyl piperazine, and found them to possess good or moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, Idrees et al. (2019) reported the synthesis of 6-AminoTriazolo-Thiadiazoles with promising antimicrobial activities compared to standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a significant area of research. Al‐Azmi & Mahmoud (2020) successfully synthesized and characterized novel 1,2,4-triazole derivatives with antimicrobial properties (Al‐Azmi & Mahmoud, 2020). Additionally, Taha (2008) synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing a 3-Methylthio{7H-1,2,4-triazolo[1,5-d]tetrazol-6-yl} moiety with antibacterial and antifungal activities (Taha, 2008).

Angiotensin II Antagonists

Research has also been conducted on derivatives of 1,2,4-triazoles as angiotensin II antagonists. Ashton et al. (1993) synthesized a series of 1,2,4-triazoles and evaluated them as angiotensin II (AII) antagonists in vitro and in vivo (Ashton et al., 1993).

Anti-Inflammatory Activity

The anti-inflammatory activity of related compounds has also been explored. Tozkoparan et al. (2000) synthesized derivatives of 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and evaluated their anti-inflammatory activities, finding compounds 2 and 2g to possess prominent activity (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).

Antibacterial Activity

Nayak & Poojary (2020) synthesized thiadiazines and 1,2,4-triazole-3-thiones bearing pyrazole moiety, showing good antibacterial activity against various bacterial strains (Nayak & Poojary, 2020).

Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazinyl moiety have been reported to exhibit significant antibacterial and antifungal activity . The compound may interact with key proteins or enzymes in these organisms, disrupting their normal function.

Mode of Action

It’s known that compounds with a benzylpiperazinyl moiety can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function . The compound’s interaction with its targets could lead to changes in the organism’s metabolic processes, ultimately leading to its death or growth inhibition.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

For instance, piperazine derivatives are known to have good absorption and distribution profiles due to their lipophilic nature .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential antimicrobial activity , the compound could lead to cell death in bacteria and fungi by disrupting essential cellular processes.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-phenylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-2-20-25-24-29(26-20)23(30)22(31-24)21(19-11-7-4-8-12-19)28-15-13-27(14-16-28)17-18-9-5-3-6-10-18/h3-12,21,30H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHGICQRJHTJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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